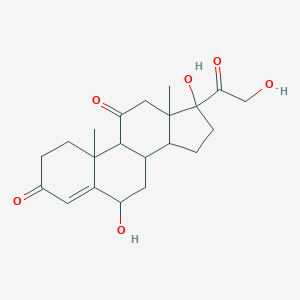

6beta-Hydroxycortisone

Description

Properties

IUPAC Name |

6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15,18,22,24,27H,3-6,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHHPSBWEQCAPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C(CC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936838 | |

| Record name | 6,17,21-Trihydroxypregn-4-ene-3,11,20-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16355-28-5 | |

| Record name | NSC15457 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,17,21-Trihydroxypregn-4-ene-3,11,20-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Biosynthesis and Regio /stereoselectivity of 6β Hydroxylation

Cytochrome P450 Monooxygenase Involvement in 6β-Hydroxysteroid Formation

The enzymatic machinery responsible for the 6β-hydroxylation of cortisone (B1669442) belongs to the cytochrome P450 (CYP) superfamily of monooxygenases. rcsb.org These enzymes are crucial for the metabolism of a vast array of endogenous and exogenous compounds. ebi.ac.uk

Research has unequivocally identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme catalyzing the 6β-hydroxylation of both cortisol and cortisone in humans. ebi.ac.ukwikipedia.orgontosight.ainih.govresearchgate.netnih.gov Studies using human liver microsomes have demonstrated that specific inhibitors of CYP3A4, such as ketoconazole (B1673606) and troleandomycin (B1681591), significantly decrease the formation of 6β-hydroxycortisol and 6β-hydroxycortisone. researchgate.net For instance, troleandomycin and ketoconazole inhibited the 6β-hydroxylation of cortisone by 93%. researchgate.net Furthermore, itraconazole (B105839), another potent CYP3A4 inhibitor, has been shown to inhibit the formation of 6β-hydroxycortisone in human liver microsomes with a low IC₅₀ value, further cementing the prominent role of CYP3A4 in this metabolic pathway. nih.govnih.gov The formation of 6β-hydroxycortisone is so closely tied to CYP3A4 activity that the urinary ratio of 6β-hydroxycortisol to cortisol is often used as a biomarker for in vivo CYP3A4 activity. ebi.ac.uk

The metabolism of cortisone to 6β-hydroxycortisone is a key function of CYP3A enzymes. researchgate.net The contribution of CYP3A4 to the 6β-hydroxylation of cortisone is estimated to be around 60%. nih.govresearchgate.net

While CYP3A4 is the primary catalyst, other isoforms within the CYP3A subfamily, namely CYP3A5 and CYP3A7, also contribute to the 6β-hydroxylation of steroids. researchgate.net CYP3A5, which is polymorphically expressed, has been shown to catalyze the 6β-hydroxylation of various steroid hormones, including testosterone (B1683101), progesterone (B1679170), and androstenedione. wikigenes.org Its involvement in cortisone metabolism is also recognized, particularly in individuals expressing this isoform. spandidos-publications.com

CYP3A7 is the major CYP3A isoform expressed in the fetal liver and plays a significant role in steroid metabolism during development. nih.gov Studies comparing the catalytic activities of CYP3A4, CYP3A5, and CYP3A7 have shown that all three isoforms can mediate the 6β-hydroxylation of steroid hormones, although with differing efficiencies. nih.gov The catalytic activity (kcat) for 6β-hydroxylation of steroids by CYP3A7 is generally lower than that of CYP3A4 and CYP3A5. nih.gov

Mechanistic Aspects of 6β-Hydroxylation Catalysis

The enzymatic process of 6β-hydroxylation involves a complex catalytic cycle typical of cytochrome P450 enzymes, characterized by specific substrate binding, electron transfer, and oxygen activation.

CYP3A enzymes exhibit broad substrate specificity, metabolizing a wide range of compounds. researchgate.net However, they demonstrate distinct kinetic profiles for the 6β-hydroxylation of different steroids. In vitro studies using recombinant CYP3A4 have determined the kinetic parameters for cortisone 6β-hydroxylation. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

| Parameter | Value | Reference |

|---|---|---|

| Km | 89 ± 9 µM | researchgate.net |

| Vmax | 15.2 ± 0.7 pmol/min/pmol CYP3A4 | researchgate.net |

| CLint | 0.17 mL/min/nmol CYP3A4 | researchgate.net |

The hydroxylation reaction catalyzed by CYP3A4 is highly stereospecific, exclusively targeting the β-face of the steroid molecule at the C6 position. This means that the enzyme specifically removes the 6β-hydrogen and inserts the hydroxyl group from the same side. nih.govresearchgate.net This precise control over the stereochemistry of the reaction is a hallmark of enzymatic catalysis and is dictated by the specific orientation of the substrate within the active site of the enzyme. nih.govnih.gov The mechanism is believed to involve an initial hydrogen atom abstraction from the C6β position, followed by the rebound of an oxygen atom to form the hydroxylated product. nih.gov

Metabolic Role and Physiological Significance of 6β Hydroxycortisone Within Endogenous Systems

Contribution to Glucocorticoid Metabolism and Clearance

6β-Hydroxycortisone is an endogenous steroid metabolite formed from the irreversible hydroxylation of cortisone (B1669442). researchgate.net This metabolic process is a critical component of glucocorticoid inactivation and clearance. The primary enzyme responsible for the conversion of both cortisone to 6β-hydroxycortisone and its counterpart, cortisol, to 6β-hydroxycortisol, is the cytochrome P450 3A4 (CYP3A4). researchgate.netwikipedia.orgontosight.ai While predominantly located in the liver, this enzymatic activity also occurs in other tissues, including the adrenal glands, kidney, and skeletal muscle. researchgate.netwikipedia.orgnih.gov

The formation of 6β-hydroxycortisone is a significant pathway for clearing cortisone from the body. ontosight.ai The rate of this conversion can be influenced by various substances that either induce or inhibit CYP3A4 activity. wikipedia.orgnih.gov For instance, drugs that induce CYP3A4 can accelerate the clearance of cortisone and cortisol by increasing their conversion to their respective 6β-hydroxylated metabolites. wikipedia.orgwikipedia.org Conversely, CYP3A4 inhibitors slow this process, leading to reduced clearance. wikipedia.org

Research has established that the 6β-hydroxylation pathway accounts for a substantial portion of glucocorticoid metabolism. Studies using potent CYP3A4 inhibitors have shown that the maximum in vivo inhibition of cortisol and cortisone 6β-hydroxylation is approximately 59-60%. nih.govnih.govebi.ac.uk This indicates that while CYP3A4-mediated 6β-hydroxylation is a major route for glucocorticoid clearance, other metabolic pathways also contribute.

The measurement of urinary 6β-hydroxycortisone, often in conjunction with 6β-hydroxycortisol, serves as a non-invasive endogenous biomarker for in vivo CYP3A4 activity. ontosight.ainih.govebi.ac.uk Assessing the formation clearance (CLf) of these metabolites is considered a useful method for detecting moderate to potent inhibition of CYP3A4. nih.govnih.gov

Table 1: In Vitro Kinetic Parameters for 6β-Hydroxylation of Cortisone and Cortisol

| Substrate | Product | Enzyme | Km (μM) | Vmax (pmol/min/mg protein) | Inhibitor | Ki (μM) |

| Cortisol | 6β-Hydroxycortisol & 6β-Hydroxycortisone | Microsomal 6β-hydroxylase | 15.2 +/- 2.1 | 6.43 +/- 0.45 | Ketoconazole (B1673606) | 0.9 +/- 0.4 |

| Cortisol | 6β-Hydroxycortisol & 6β-Hydroxycortisone | Microsomal 6β-hydroxylase | 15.2 +/- 2.1 | 6.43 +/- 0.45 | Gestodene | 5.6 +/- 0.6 |

| Cortisol | 6β-Hydroxycortisol & 6β-Hydroxycortisone | Microsomal 6β-hydroxylase | 15.2 +/- 2.1 | 6.43 +/- 0.45 | Cyclosporine | 6.8 +/- 1.4 |

Data sourced from a study on in vitro cortisol metabolism in human liver fractions. nih.gov The study measured the combined formation of 6β-OHF and 6β-OHE.

Participation in Systemic Steroid Homeostasis

The formation of 6β-hydroxycortisone is an integral part of maintaining systemic steroid homeostasis, which involves a complex network of synthesis, activation, and inactivation pathways. nih.gov Glucocorticoid action is tightly regulated not just by secretion from the adrenal gland, but also by metabolism in peripheral tissues. uib.no A key regulatory step is the interconversion of the active glucocorticoid, cortisol, and the inactive form, cortisone, a reaction catalyzed by 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. nih.govuib.no

The balance between glucocorticoid activation and inactivation is critical for health. Dysregulation of these metabolic pathways can lead to an imbalance in steroid hormone levels. Abnormal levels of 6β-hydroxylated metabolites may be indicative of underlying metabolic disorders such as Cushing's syndrome (cortisol overproduction) or Addison's disease (cortisol underproduction). wikipedia.org Therefore, the metabolic fate of cortisone, including its conversion to 6β-hydroxycortisone, is a key determinant in the intricate system that governs steroid homeostasis.

Modulatory Aspects on Steroid Hormone Receptor Activity

The physiological effects of steroid hormones are mediated through their binding to specific intracellular steroid hormone receptors (SHRs). nih.govnih.gov The activation of these receptors, such as the glucocorticoid receptor, leads to changes in gene expression that orchestrate various cellular responses. wikipedia.orgdrugbank.com A fundamental mechanism for controlling the magnitude of these responses is the regulation of the concentration of active hormones available to bind to their receptors. nih.govnih.gov

The conversion of cortisone to 6β-hydroxycortisone indirectly modulates steroid hormone receptor activity by contributing to pre-receptor ligand metabolism. uib.no This metabolic inactivation is a crucial step in reducing the amount of cortisone that could otherwise be converted back to active cortisol by 11β-HSD1 in various tissues. uib.no By diminishing the pool of potential receptor ligands, the 6β-hydroxylation pathway helps to fine-tune the intensity and duration of glucocorticoid receptor signaling. nih.gov

While 6β-hydroxycortisone itself is considered an inactive metabolite, its formation is a key event in regulating the availability of active glucocorticoids. This process of metabolic clearance is an essential, albeit indirect, mechanism for modulating the activity of steroid hormone receptors and ensuring appropriate physiological responses to glucocorticoids throughout the body. nih.govnih.gov

Advanced Methodological Approaches for the Analysis of 6β Hydroxycortisone

Chromatographic and Spectrometric Quantification Techniques

Chromatography coupled with spectrometry stands as the gold standard for the analysis of 6β-hydroxycortisone, providing robust and reliable quantification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the simultaneous quantification of 6β-hydroxycortisone and related compounds like cortisol. nih.govjst.go.jp This method offers exceptional sensitivity and specificity, allowing for the detection of low concentrations in complex biological samples. nih.gov

A key advantage of LC-MS/MS is its ability to differentiate between structurally similar steroids, which can be a challenge for other methods. scite.ai The typical workflow involves an initial extraction of the analytes from the biological matrix, often using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). jst.go.jpmdpi.com The extracted sample is then injected into a liquid chromatograph for separation, followed by detection and quantification using a tandem mass spectrometer. jst.go.jp The use of stable isotope-labeled internal standards is a common practice to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. nih.govnih.gov

Recent advancements in LC-MS/MS methodology, such as the use of high-resolution mass spectrometry (HRMS), further enhance the analytical capabilities, allowing for untargeted screening of metabolites in addition to targeted quantification. mdpi.comnih.gov Some studies have reported lower limits of quantification (LLOQ) in the picogram per milliliter (pg/mL) range, highlighting the remarkable sensitivity of this technique. nih.gov For instance, one method achieved an LLOQ of 38.513 pg/mL for 6β-hydroxycortisone in human plasma. nih.gov

Table 1: Performance Characteristics of a Representative LC-MS/MS Method for 6β-Hydroxycortisone Analysis in Human Plasma

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) | 38.513 pg/mL | nih.gov |

| Intra-day Reproducibility (RSD) | < 5.4% | nih.gov |

| Inter-day Reproducibility (RSD) | < 3.9% | nih.gov |

| Relative Error at LLOQ | < 5% | nih.gov |

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is another established method for the quantification of 6β-hydroxycortisone. nih.govoup.com While generally less sensitive than LC-MS/MS, HPLC-UV methods are robust, cost-effective, and suitable for many clinical and research applications. researchgate.netresearchgate.net

These methods typically involve a solid-phase extraction step to clean up the sample and concentrate the analytes. nih.gov The separation is commonly achieved on a reversed-phase C18 column, and detection is performed at a specific wavelength, often around 245 nm. nih.govoup.com The lower limits of quantification for HPLC-UV methods are typically in the nanogram per milliliter (ng/mL) range. nih.gov For example, a developed HPLC method reported an LLOQ of 5 ng/mL for 6β-hydroxycortisone in human urine. nih.gov

Researchers have successfully developed HPLC methods for the simultaneous determination of 6β-hydroxycortisone along with cortisol, cortisone (B1669442), and 6β-hydroxycortisol, providing a comprehensive profile of key steroid metabolites. nih.govoup.com These methods have demonstrated good precision and accuracy, making them reliable for routine analysis. nih.govoup.com

Table 2: Performance of an HPLC-UV Method for 6β-Hydroxycortisone in Human Urine

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | nih.gov |

| Inter-run Precision (%RSD) | < 9.45% | nih.gov |

| Intra-run Precision (%RSD) | < 9.45% | nih.gov |

| Accuracy | 98.16% - 115.50% | nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is a classic and powerful technique for steroid analysis, including 6β-hydroxycortisone. ebi.ac.uknih.gov A critical step in GC-MS analysis of steroids is derivatization, which is necessary to increase the volatility and thermal stability of the compounds. ingentaconnect.comoup.com A common derivatization procedure involves the formation of methoxime-trimethylsilyl (MO-TMS) derivatives. ebi.ac.ukingentaconnect.com

Following derivatization, the sample is introduced into the gas chromatograph for separation and then analyzed by the mass spectrometer. oup.com GC-MS offers excellent chromatographic resolution and provides detailed structural information from the mass spectra. oup.com It has been successfully used for the simultaneous determination of 6β-hydroxycortisone and its stereoisomer, 6α-hydroxycortisol, in human urine. ebi.ac.uk The use of stable isotope-labeled internal standards is also crucial in GC-MS to ensure accurate quantification. ebi.ac.uk

While GC-MS is a highly reliable method, the requirement for derivatization can make the sample preparation process more time-consuming compared to LC-MS/MS. oup.com

Immunoanalytical and Radioligand Binding Assays

Immunoanalytical methods, such as radioimmunoassays (RIAs), have been developed for the measurement of 6β-hydroxycortisone. nih.govcas.cz These assays are based on the principle of competitive binding between the unlabeled analyte in the sample and a labeled form of the analyte for a limited number of antibody binding sites. nih.gov

A protein-binding radioassay for 6β-hydroxycortisone has been described, which involves an initial extraction and chromatographic separation step to ensure specificity. nih.gov While immunoassays can be sensitive, a significant drawback is the potential for cross-reactivity with other structurally similar steroids. scite.aimdpi.com This can lead to an overestimation of the actual concentration of 6β-hydroxycortisone. scite.ai For instance, studies have shown significant interference from 6β-hydroxycortisol and cortisone in cortisol immunoassays. mdpi.comnih.gov

Radioligand binding assays are a fundamental tool for studying receptor-ligand interactions. nih.goveurofinsdiscovery.com In the context of 6β-hydroxycortisone, these assays could theoretically be used to investigate its binding to specific proteins or receptors. oup.com The basic principle involves incubating a radiolabeled ligand with a biological sample (e.g., tissue homogenates, cell membranes) and then measuring the amount of bound radioactivity. nih.gov Competition experiments with unlabeled ligands can be used to determine binding affinity. nih.gov

Isotope-Labeled Internal Standards and Stable Isotope Dilution Methods

The use of isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis, particularly in mass spectrometry-based methods. sigmaaldrich.com Stable isotope dilution analysis (SIDA) is considered the definitive method for achieving the highest accuracy and precision in the quantification of endogenous compounds like 6β-hydroxycortisone. ingentaconnect.com

In this approach, a known amount of a stable isotope-labeled analog of 6β-hydroxycortisone (e.g., deuterated or ¹³C-labeled) is added to the sample at the beginning of the analytical procedure. nih.govebi.ac.uk This internal standard has nearly identical chemical and physical properties to the unlabeled analyte and therefore experiences the same variations during extraction, derivatization (if applicable), and ionization. sigmaaldrich.com By measuring the ratio of the signal from the unlabeled analyte to the labeled internal standard, any analytical variability can be effectively compensated for, leading to highly reliable results. nih.gov

Various isotopically labeled forms of cortisol and its metabolites, including 6β-hydroxycortisone, have been synthesized and are used as internal standards in LC-MS/MS and GC-MS methods. nih.govebi.ac.ukingentaconnect.com For example, 6β-[9,11,12,12-²H₄]hydroxycortisol has been used as an internal standard for the quantification of 6β-hydroxycortisol. nih.gov

In Vitro Systems for Investigating 6β-Hydroxylation Pathways

In vitro systems are indispensable tools for elucidating the metabolic pathways involved in the formation of 6β-hydroxycortisone and for studying the enzymes responsible, primarily CYP3A4. nih.govresearchgate.net These systems allow for controlled experiments to investigate the kinetics of enzyme activity and the effects of inhibitors and inducers.

Commonly used in vitro systems include:

Human Liver Microsomes (HLMs): These are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, including CYPs. nih.govresearchgate.net HLMs are widely used to study the 6β-hydroxylation of cortisol and cortisone and to determine the inhibitory potential of new drug candidates. nih.gov

Recombinant CYP Enzymes: These are individual human CYP enzymes (e.g., CYP3A4, CYP3A5) expressed in a host system, such as insect cells or bacteria. nih.govjst.go.jp Using recombinant enzymes allows for the investigation of the specific contribution of each enzyme to a particular metabolic reaction without interference from other enzymes. nih.gov

Primary Human Hepatocytes: These are intact liver cells that provide a more physiologically relevant model than subcellular fractions, as they contain the full complement of drug-metabolizing enzymes, cofactors, and transporters. oup.com

In these in vitro systems, cortisol or cortisone is incubated with the enzyme source, and the formation of 6β-hydroxycortisol and 6β-hydroxycortisone is measured over time using analytical techniques like HPLC or LC-MS/MS. nih.goveurekaselect.com Such studies have confirmed that CYP3A4 is the major enzyme responsible for the 6β-hydroxylation of both cortisol and cortisone. nih.gov

Human Liver Microsomal (HLM) Studies

Human Liver Microsomes (HLMs) are a critical in vitro tool for studying the metabolism of endogenous compounds like cortisol and its conversion to 6β-hydroxycortisone. HLMs contain a rich complement of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes, making them an ideal model for investigating hepatic metabolism.

The inhibitory effects of various compounds on 6β-hydroxycortisone formation in HLMs have been quantified, providing insight into the specific role of CYP3A4.

Table 1: Inhibition of 6β-Hydroxycortisone Formation in Human Liver Microsomes

It is important to note that microsomal incubations can show considerable inter-individual variability in the resulting metabolite profiles. nih.gov Despite this, the formation of 6β-hydroxycortisone remains a reliable marker for CYP3A4 activity. nih.govresearchgate.netnih.gov

Recombinantly Expressed Enzyme Systems

To dissect the specific roles of individual enzymes without the confounding factors present in HLMs, researchers utilize recombinantly expressed enzyme systems. These systems involve expressing a single human CYP enzyme, such as CYP3A4, in a cellular system (e.g., insect cells or E. coli) that lacks other competing enzymes.

Studies using recombinant CYP3A4 have definitively confirmed its primary role in the 6β-hydroxylation of cortisone. nih.gov These systems allow for detailed kinetic analysis of the enzyme's activity. The 6β-hydroxylation kinetics for both cortisol and cortisone have been characterized using recombinant CYP3A4, revealing differences in substrate affinity (Km) and maximum reaction velocity (Vmax). nih.gov

Table 2: Kinetic Parameters for 6β-Hydroxylation by Recombinant CYP3A4

While other enzymes like CYP2B6 and CYP2D6 have been investigated, their contribution to the 6β-hydroxylation of cortisol and cortisone is considered insignificant when compared to the high efficiency of CYP3A4. nih.gov Comparative studies of CYP3A subfamily members (CYP3A4, CYP3A5, and CYP3A7) have shown that CYP3A4 possesses the highest catalytic activity for 6β-hydroxylation. nih.govualberta.ca For instance, the maximal velocities (Vmax) for the 6β-hydroxylation of three steroid hormones catalyzed by CYP3A5 were found to be only 30%-63% of those catalyzed by CYP3A4. ualberta.ca

Application of Animal Models in 6β-Hydroxylation Research

Animal models are indispensable for studying the physiological and pharmacological implications of 6β-hydroxylation in a whole-organism context. Non-human primates, such as the cynomolgus monkey, are frequently used due to their physiological similarity to humans.

In cynomolgus monkeys, the urinary 6β-hydroxycortisol-to-cortisol ratio is a commonly used marker for assessing CYP3A induction. nih.govresearchgate.net Studies have demonstrated that administration of CYP3A inducers like rifampicin (B610482) causes a dose-dependent increase in this ratio, reflecting enhanced CYP3A activity. nih.gov

Rodent models, particularly rats, are also valuable in this field of research. Studies using rat liver microsomes have contributed to understanding the enzymatic basis of 6β-hydroxylation. nih.govcore.ac.uk For example, research has shown that antibodies raised against rat P-450 enzymes can selectively inhibit steroid 6β-hydroxylation. nih.gov Furthermore, investigations in rats have explored the metabolism of corticosterone (B1669441) to 6β-hydroxycorticosterone, a process analogous to cortisol metabolism in humans. ahajournals.org

Canine models have also provided insights, especially in the context of endocrine disorders. In dogs with spontaneous hypercortisolism, elevated levels of urinary 6β-hydroxycortisol have been observed, suggesting that high concentrations of cortisol can upregulate the activity of the 6β-hydroxylase enzyme. nih.gov

Table of Compounds

| Compound Name |

|---|

| 6β-Hydroxycortisone |

| 6β-hydroxycortisol |

| Aldosterone |

| Alprazolam |

| Amiodarone |

| Androstenedione |

| Amprenavir |

| Atorvastatin |

| Benzylnirvanol |

| Carbenoxolone |

| Clarithromycin |

| Corticosterone |

| Cortisol |

| Cortisone |

| Danazol |

| Debrisoquine |

| Dehydroepiandrosterone |

| Desloratadine |

| Dihydrocortisone |

| Entecavir |

| Estrone (B1671321) |

| Fludrocortisone acetate |

| Furosemide |

| Glycochenodeoxycholate-3-sulphate |

| Homovanillic acid |

| Indinavir |

| Itraconazole (B105839) |

| Ketoconazole (B1673606) |

| Kynurenic acid |

| Mephenytoin |

| Midazolam |

| Montelukast |

| Nifedipine |

| Orphenadrine |

| Phenacetin |

| Prednisolone |

| Pregnenolone |

| Probenecid |

| Progesterone (B1679170) |

| Pyridoxic acid |

| Pyrimethamine |

| Quinidine (B1679956) |

| Rifampin |

| Ritonavir |

| Sulfaphenazole |

| Taurine |

| Testosterone (B1683101) |

| Triazolam |

| Troleandomycin (B1681591) |

| Verapamil |

6β Hydroxycortisone As an Endogenous Biomarker in Enzymatic Research

Assessment of Cytochrome P450 3A (CYP3A) Metabolic Activity

6β-Hydroxycortisone is a product of the 6β-hydroxylation of cortisone (B1669442), a reaction primarily catalyzed by the CYP3A4 and CYP3A5 enzymes. nih.govwikipedia.org Its formation and subsequent excretion in urine provide a window into the metabolic activity of these crucial enzymes. The use of 6β-hydroxycortisone as an endogenous biomarker offers a significant advantage over the administration of exogenous probe drugs, as it is a less invasive method for assessing CYP3A activity. nih.gov

The measurement of 6β-hydroxycortisone, often in conjunction with its precursor cortisone and the related cortisol metabolite, 6β-hydroxycortisol, allows researchers to gauge the rate of CYP3A-mediated metabolism. nih.govnih.gov Studies have shown that the formation clearance of 6β-hydroxycortisone can be a sensitive measure of CYP3A4 inhibition. nih.gov For instance, the administration of a potent CYP3A4 inhibitor like itraconazole (B105839) leads to a dose-dependent decrease in the formation clearance of both 6β-hydroxycortisol and 6β-hydroxycortisone. nih.gov This demonstrates the utility of these endogenous compounds in identifying and characterizing drugs that may alter CYP3A activity, thereby preventing potentially harmful drug-drug interactions. wikipedia.orgnih.govnih.gov

The combined clearance of 6β-hydroxycortisol and 6β-hydroxycortisone has been shown to significantly correlate with the pharmacokinetics of certain drugs, such as cyclosporine, highlighting its predictive value in estimating the metabolism of orally administered immunosuppressants. nih.gov

Evaluation of Metabolic Ratios Involving 6β-Hydroxycortisol (e.g., 6β-OHF/Cortisol Ratio)

To further refine the assessment of CYP3A activity, researchers often utilize metabolic ratios, most notably the urinary 6β-hydroxycortisol to cortisol (6β-OHF/F) ratio. nih.govmagtechjournal.comaun.edu.eg This ratio is considered a specific marker for human CYP3A enzyme activity and can be used to predict the potential for drug-drug interactions. magtechjournal.comnih.gov

The rationale behind using this ratio is that it can account for variations in cortisol production and renal clearance, providing a more standardized measure of CYP3A-mediated metabolism. researchgate.net A higher 6β-OHF/F ratio generally indicates greater CYP3A activity. nih.gov Studies have demonstrated that this ratio is a reliable predictor of hepatic CYP3A activity under conditions of both inhibition and induction. nih.gov For example, co-administration of a CYP3A inhibitor leads to a decrease in the ratio, while an inducer will cause it to increase.

The plasma 6β-OHF/F ratio has also been investigated as a minimally invasive alternative to urinary measurements. nih.gov Research indicates a strong correlation between the plasma ratio and the 6β-hydroxylation clearance of endogenous cortisol, further supporting its use as an index of CYP3A activity. nih.gov

Sources of Variability in 6β-Hydroxycortisone Biomarker Levels

While 6β-hydroxycortisone is a valuable biomarker, its levels can be influenced by several factors, leading to variability in measurements. Understanding these sources of variation is crucial for the accurate interpretation of results.

Intra- and Inter-Individual Fluctuations

Significant variability in CYP3A activity exists both within a single individual over time (intra-individual) and between different individuals (inter-individual). nih.govmdpi.com Studies have observed a day-to-day intra-individual variability in endogenous cortisol 6β-hydroxylation clearance ranging from 1.5-fold to 3.4-fold. nih.gov Inter-individual variability is even more pronounced, with an approximately 4-fold difference in CYP3A activity observed in a study of healthy subjects. nih.gov This high degree of variability underscores the importance of personalized medicine and the need for individual assessment of CYP3A phenotype.

Circadian Rhythmicity and Temporal Influences

The production of cortisol follows a distinct circadian rhythm, with levels peaking in the morning and declining throughout the day. While this rhythm affects cortisol levels, studies on the in vivo activity of CYP3A, as measured by cortisol 6β-hydroxylation clearance, have not found a characteristic diurnal rhythm. nih.gov This suggests that while the substrate (cortisol) levels fluctuate, the enzyme activity itself may be more stable throughout the day. However, temporal factors can still influence biomarker measurements, and standardized collection times are often recommended to minimize this variability.

Genetic Polymorphisms of Cytochrome P450 3A Enzymes

Genetic variations, or polymorphisms, in the genes encoding CYP3A enzymes are a major contributor to inter-individual differences in metabolic activity. nih.govnih.gov For example, the CYP3A5 gene exhibits polymorphisms that can result in either the expression of a functional enzyme or a non-functional protein. nih.gov Individuals carrying the CYP3A51 allele will have higher CYP3A activity compared to those with the non-functional CYP3A53 allele. nih.gov Studies have shown a significant association between CYP3A5 genotype and the urinary 6β-hydroxycortisol/cortisol ratio, with individuals possessing the functional allele exhibiting higher ratios. nih.gov This genetic influence on 6β-hydroxycortisone levels highlights the role of pharmacogenetics in predicting drug metabolism.

Endogenous Modulators of CYP3A Activity (e.g., Sex Hormones, Gut Microbiota Metabolites)

CYP3A activity is not solely determined by genetics but can also be influenced by various endogenous factors. Sex hormones are known to modulate CYP3A expression and activity, with some studies suggesting higher CYP3A4/5 activity in women compared to men. nih.govnih.gov This can lead to sex-based differences in drug metabolism and response.

Emerging research also points to the influence of the gut microbiota on drug metabolism. Metabolites produced by gut bacteria can enter the systemic circulation and potentially modulate the activity of drug-metabolizing enzymes like CYP3A. While this is a developing area of research, it represents another potential source of variability in 6β-hydroxycortisone biomarker levels.

Comparative Efficacy of 6β-Hydroxycortisone as a CYP3A Probe versus Other Endogenous Markers

The utility of 6β-hydroxycortisone, often assessed via the urinary 6β-hydroxycortisol to cortisol ratio (6βCR), as an endogenous biomarker for cytochrome P450 3A4 (CYP3A4) activity has been extensively evaluated in comparison to other endogenous markers. nih.govnih.gov The primary competitor in this regard is 4β-hydroxycholesterol (4βHC), another endogenous metabolite whose formation is catalyzed by CYP3A4. nih.gov Research has focused on comparing the sensitivity, reliability, and dynamic range of these biomarkers in response to CYP3A4 induction and inhibition. nih.govnih.gov

Detailed Research Findings

Several clinical studies have been conducted to directly compare the performance of 6βCR and 4βHC as biomarkers of CYP3A4 activity. A key area of investigation has been their response to potent CYP3A4 inducers, such as rifampicin (B610482). In a study involving healthy volunteers treated with rifampicin, both 6βCR and plasma 4βHC levels demonstrated a significant increase, indicating a good dynamic response range to strong CYP3A4 induction. nih.govnih.gov

However, the reliability of these markers has been a subject of considerable analysis. One study reported that 4βHC appeared to be a more reliable and predictive marker of CYP3A4 activity compared to 6βCR due to its lower inter- and intrasubject variability. nih.govnih.govresearchgate.net Specifically, the inter- and intrasubject variabilities for 6βCR were 45.6% and 30.5%, respectively, while for 4βHC, they were lower at 33.8% and 7.5%, respectively. nih.gov

The formation clearance (CLf) of 6β-hydroxycortisol and 6β-hydroxycortisone, individually and combined, has also been proposed as a more accurate probe for CYP3A4 activity than the urinary ratio alone. nih.gov This is because the urinary ratio can be influenced by variations in the renal clearance of both cortisol and 6β-hydroxycortisol. nih.gov In vitro studies using human liver microsomes have confirmed that CYP3A4 is the major enzyme responsible for the 6β-hydroxylation of both cortisol and cortisone. nih.govresearchgate.net

Further research has explored the correlation of these endogenous biomarkers with the clearance of exogenous probe drugs like midazolam, which is considered a gold standard for assessing CYP3A4 activity. annualreviews.org While changes in both urinary 6βCR and plasma 4βHC have been shown to correlate with alterations in midazolam pharmacokinetics, the strength of this correlation can vary. uwo.ca One study found that baseline midostaurin (B1676583) (a CYP3A4 substrate) exposure correlated with 4βHC levels but not with 6βCR. nih.gov

The combination of 6β-hydroxycortisol and 6β-hydroxycortisone clearance has been suggested as a particularly useful probe for detecting CYP3A4 inhibition. nih.govnih.gov Studies with the potent inhibitor itraconazole showed a significant decrease in the formation clearance of both metabolites, suggesting this combined measure can detect moderate to potent CYP3A4 inhibition in vivo. nih.govnih.gov

Data Tables

Table 1: Comparison of Inter- and Intrasubject Variability of Endogenous CYP3A4 Biomarkers

| Biomarker | Inter-subject Variability (%) | Intra-subject Variability (%) | Source |

|---|---|---|---|

| Urinary 6β-hydroxycortisol/cortisol ratio (6βCR) | 45.6 | 30.5 | nih.gov |

| Plasma 4β-hydroxycholesterol (4βHC) | 33.8 | 7.5 | nih.gov |

Table 2: Fold Increase of Endogenous Biomarkers in Response to Rifampicin Induction

| Biomarker | Day 9 | Day 11 | Day 15 | Source |

|---|---|---|---|---|

| Urinary 6β-hydroxycortisol/cortisol ratio (6βCR) | 4.1 | 5.2 | 4.7 | nih.gov |

| Plasma 4β-hydroxycholesterol (4βHC) | 3.4 | 4.1 | 4.7 | nih.gov |

Enzymatic Modulation: Inhibition and Induction of 6β Hydroxylation Pathways

Characterization of Xenobiotic-Mediated Inhibition of 6β-Hydroxylases

The inhibition of 6β-hydroxylases by xenobiotics (foreign chemical substances) is a critical area of study in pharmacology and toxicology. The primary enzyme responsible for the 6β-hydroxylation of cortisol and cortisone (B1669442) is CYP3A4. nih.gov Various drugs and other compounds can act as inhibitors of CYP3A4, leading to decreased metabolism of its substrates.

Inhibition can be categorized as either reversible or irreversible (mechanism-based). Reversible inhibitors bind to the enzyme, but can be readily displaced, allowing the enzyme to regain activity. In contrast, mechanism-based inhibitors form a reactive metabolite that binds covalently to the enzyme, leading to its inactivation. medsafe.govt.nz

Studies using human liver microsomes (HLMs) have been instrumental in characterizing the inhibitory potential of various compounds. For instance, potent CYP3A4 inhibitors like troleandomycin (B1681591) and ketoconazole (B1673606) have been shown to significantly decrease the 6β-hydroxylation of both cortisol and cortisone. nih.gov Specifically, troleandomycin reduced cortisol 6β-hydroxylation by 88% and cortisone 6β-hydroxylation by 93%, while ketoconazole caused a 79% and 93% reduction, respectively. nih.govresearchgate.net Itraconazole (B105839), another well-known CYP3A4 inhibitor, has been demonstrated to inhibit the formation of 6β-hydroxycortisol and 6β-hydroxycortisone in HLMs with IC50 values of 68 nM and 73 nM, respectively. nih.govresearchgate.net The unbound fraction of itraconazole in these in vitro systems resulted in calculated IC50,u values of 3.1 nM and 3.4 nM for the inhibition of 6β-hydroxycortisol and 6β-hydroxycortisone formation, respectively. nih.govnih.govresearchgate.net

Other compounds have also been investigated for their inhibitory effects. Orphenadrine, a CYP2B6 inhibitor, was found to decrease cortisol and cortisone 6β-hydroxylation by 45% and 52%, respectively. nih.gov Sulfaphenazole (a CYP2C9 inhibitor) and quinidine (B1679956) (a CYP2D6 inhibitor) inhibited cortisone hydroxylation by approximately 50% but had no effect on cortisol hydroxylation. nih.gov These findings highlight that while CYP3A4 is the major contributor, other P450 isoforms may play a minor role in the 6β-hydroxylation of these corticosteroids. nih.gov

Flavonoids, a class of compounds found in many plants, have also been shown to inhibit CYP3A4 activity. Studies have demonstrated that flavonoids such as acacetin, apigenin, chrysin, and pinocembrin (B1678385) can significantly inhibit CYP3A4. unizg.hrnih.gov Chrysin was identified as a particularly potent inhibitor. unizg.hrnih.gov

Investigation of Enzyme Induction by External Factors

Enzyme induction is the process by which exposure to certain chemicals (inducers) leads to an increase in the synthesis of an enzyme. taylorandfrancis.com This results in an accelerated metabolism of substrates for that enzyme. The induction of 6β-hydroxylase activity, primarily CYP3A4, can have significant clinical implications.

Several drugs are known to be potent inducers of CYP3A4. These include certain anticonvulsants like phenobarbital (B1680315) and phenytoin, the antibiotic rifampicin (B610482), and some glucocorticoids. medsafe.govt.nz For instance, studies in children receiving anticonvulsant therapy with phenobarbital or diphenylhydantoin showed a 4- to 7-fold increase in urinary 6β-hydroxycortisol excretion, indicating significant enzyme induction. nih.gov The induction of CYP3A4 by rifampicin is a well-established phenomenon, taking approximately six days to develop and eleven days to dissipate. medsafe.govt.nz

Natural products and environmental pollutants can also act as inducers. youtube.com St. John's Wort is a well-known herbal inducer of CYP3A4. medsafe.govt.nz Some organochlorine pesticides, such as dichlorodiphenyltrichloroethane (DDT) and endrin, have also been shown to induce CYP3A4. medsafe.govt.nz Furthermore, dietary factors, like high-fat diets, and retinoids may also influence the expression of CYP3A genes. nih.gov

The process of enzyme induction involves the increased synthesis of the enzyme, not just an acceleration of the existing enzyme's activity. youtube.com This is a gradual process that occurs with repeated or high-dose exposure to the inducing agent. youtube.com The induction can be selective for a particular enzyme or non-selective, affecting multiple enzymes. youtube.com Some drugs can even induce their own metabolism, a phenomenon known as auto-induction. youtube.com

Mechanistic Studies of 6β-Hydroxylase Modulation

Understanding the mechanisms by which 6β-hydroxylases are modulated is essential for developing selective inhibitors and predicting drug interactions. The primary enzyme, CYP3A4, has a large and flexible active site, which allows it to bind to a wide variety of substrates and inhibitors. nih.gov This promiscuity also leads to complex allosteric behavior, where the binding of one molecule can affect the binding and metabolism of another. nih.gov

Mechanistic studies of inhibition often involve determining the type of inhibition (e.g., competitive, non-competitive, or mechanism-based). For example, some imidazole-containing compounds, like certain antifungal drugs, inhibit CYP3A4 by the imidazole (B134444) nitrogen coordinating with the heme iron of the enzyme. frontiersin.org Macrolide antibiotics can act as mechanism-based inactivators, forming a stable complex with the iron in the heme group after being metabolized by CYP3A4. frontiersin.org

Recent research has focused on developing selective inhibitors for CYP3A4 to avoid off-target effects on other CYPs, particularly the highly homologous CYP3A5. utmb.eduresearchgate.net Structural, functional, and computational analyses have revealed that differences in the C-terminal loop and distinct ligand binding surfaces between CYP3A4 and CYP3A5 can be exploited to achieve selectivity. utmb.eduresearchgate.net Structure-guided design has led to the development of compounds that are selective for CYP3A4 over other major CYP enzymes. utmb.eduresearchgate.net

The process of aromatic hydroxylation by pterin-dependent hydroxylases, a class of enzymes that includes those involved in amino acid metabolism, involves the formation of a hydroxylating intermediate. nih.gov While the exact mechanism for 6β-hydroxylation by CYP3A4 is distinct, the principle of forming a reactive oxygen species to hydroxylate the substrate is a common theme in such enzymatic reactions.

Future Research Directions and Translational Perspectives for 6β Hydroxycortisone Studies

Exploration of Undefined Enzymatic and Metabolic Subpathways

While the conversion of cortisol to 6β-hydroxycortisol is primarily attributed to the cytochrome P450 3A4 (CYP3A4) enzyme, further research is warranted to explore other potential enzymatic and metabolic subpathways. researchgate.netebi.ac.ukwikipedia.org The complexity of steroid metabolism suggests that other enzymes or metabolic routes may contribute to the formation and further processing of 6β-hydroxycortisone.

Studies have indicated that while CYP3A4 is the major enzyme responsible for 6β-hydroxylation of cortisol, other CYP isoforms like CYP3A5 and CYP2B6 might also play a role, albeit to a lesser extent. nih.govresearchgate.net The kinetic parameters of these alternative pathways and their significance in different physiological and pathological states remain to be fully elucidated. For instance, the relative contribution of CYP3A5 to 6β-hydroxycortisol formation can vary between individuals due to genetic polymorphisms. researchgate.net

Furthermore, the downstream metabolic fate of 6β-hydroxycortisol itself is not entirely mapped out. It is known to be interconverted with 6β-hydroxycortisone by 11β-hydroxysteroid dehydrogenase (11β-HSD), but other potential metabolic transformations, such as conjugation or further oxidation, are less understood. nih.gov Research in newborn infants has suggested that polar metabolites of cortisol, including 6β-hydroxycortisol, represent more significant pathways of cortisol disposition compared to adults, hinting at developmental differences in metabolic pathways that require further investigation. oup.com The potential for alternative pathways, such as the "backdoor pathway" identified for androgen synthesis, to influence cortisol metabolism and the production of metabolites like 6β-hydroxycortisol, especially in disorders of steroidogenesis, is an area ripe for exploration. researchgate.net

Key Research Questions:

What is the full spectrum of enzymes, beyond CYP3A4, that contribute to the formation of 6β-hydroxycortisol in various tissues?

What are the complete downstream metabolic pathways of 6β-hydroxycortisol and 6β-hydroxycortisone?

How do factors such as age, sex, and genetic variations in metabolic enzymes influence the activity of these undefined subpathways?

Methodological Advancements in High-Throughput and Precision Analysis

The accurate and efficient quantification of 6β-hydroxycortisol is crucial for its use as a biomarker. Recent years have seen significant advancements in analytical techniques, moving from immunoassays to more specific and sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS). dntb.gov.uamdpi.com

High-performance liquid chromatography (HPLC) coupled with UV detection has been a foundational method for the simultaneous determination of 6β-hydroxycortisol and cortisol. researchgate.netoup.comnih.gov However, the trend is towards mass spectrometry-based methods for their superior specificity and sensitivity. LC-MS/MS methods have been developed for the simultaneous analysis of multiple steroid metabolites, including 6β-hydroxycortisol, in various biological matrices like urine and dried blood spots. dntb.gov.uaresearchgate.netnih.gov These methods offer high accuracy and precision, with low limits of quantification, making them suitable for clinical research and personalized medicine. nih.gov

The development of high-throughput methods is essential for large-scale clinical studies and for screening purposes. acs.org Techniques combining solid-phase extraction (SPE) with rapid liquid chromatography are being optimized to allow for the analysis of a large number of samples in a shorter time frame. researchgate.net Furthermore, the use of dried blood spot (DBS) sampling presents a minimally invasive alternative to traditional blood collection, facilitating easier sample collection and storage, which is particularly beneficial for studies involving large populations or specific patient groups. nih.gov

Future advancements will likely focus on further improving the multiplexing capabilities of these assays, allowing for the simultaneous measurement of an even broader range of steroid hormones and their metabolites. This will provide a more comprehensive picture of the steroid metabolome. Additionally, refining sample preparation techniques to enhance recovery and reduce matrix effects will continue to be an area of focus.

Table 1: Comparison of Analytical Methods for 6β-Hydroxycortisol Quantification

| Method | Principle | Advantages | Disadvantages |

| HPLC-UV | Separation by liquid chromatography, detection by UV absorbance. researchgate.netoup.comnih.gov | Relatively simple and cost-effective. | Lower sensitivity and specificity compared to MS methods. researchgate.net |

| LC-MS/MS | Separation by LC, detection by tandem mass spectrometry. dntb.gov.uaresearchgate.netnih.gov | High sensitivity, specificity, and accuracy; allows for multiplexing. dntb.gov.ua | Higher equipment cost and complexity. |

| LC-HRMS | Separation by LC, detection by high-resolution mass spectrometry. dntb.gov.uamdpi.com | High specificity and accurate mass measurement, enabling untargeted analysis. dntb.gov.uamdpi.com | High instrument cost and data processing complexity. |

| GC-MS | Separation by gas chromatography, detection by mass spectrometry. oup.com | Provides comprehensive steroid profiling. oup.com | Requires derivatization of analytes. |

Integration with Systems Biology and Omics Data in Steroid Research

The study of 6β-hydroxycortisol is poised to benefit significantly from its integration into the broader context of systems biology and multi-omics approaches. Understanding the role of this single metabolite requires placing it within the complex network of steroid biosynthesis, metabolism, and signaling.

Metabolomics, particularly steroid metabolomics, offers a powerful tool to create a "steroid metabolomic signature" for various physiological and pathological states. oup.com By quantifying a wide array of steroid metabolites simultaneously, researchers can move beyond single-biomarker approaches to identify patterns and shifts in entire metabolic pathways. annualreviews.org For example, analyzing the ratios of various steroid metabolites, such as the 6β-hydroxycortisol/cortisol ratio, alongside other key steroid ratios can provide a more nuanced assessment of enzymatic activities and metabolic fluxes. mdpi.comannualreviews.orgnih.gov

Integrating metabolomics data with other "omics" data, such as genomics, transcriptomics, and proteomics, will provide a more holistic understanding of steroid biology. kaust.edu.sa For instance, correlating variations in the 6β-hydroxycortisol/cortisol ratio with genetic polymorphisms in CYP3A4 and other metabolic enzymes can help elucidate the genetic basis of inter-individual differences in cortisol metabolism. annualreviews.org Transcriptomic and proteomic analyses can reveal how the expression of these enzymes is regulated under different conditions.

The use of sophisticated bioinformatics and computational modeling will be essential to analyze these large and complex datasets. kaust.edu.sawada-ama.org These approaches can help to identify novel biomarkers, uncover previously unknown metabolic pathways, and build predictive models for disease risk and treatment response. annualreviews.orgwada-ama.org The ultimate goal is to move towards a personalized medicine approach, where an individual's unique "omic" profile can be used to tailor medical interventions. kaust.edu.sa

Q & A

Q. How can multi-omics approaches elucidate 6β-Hydroxycortisone’s interactions with other steroidogenic pathways?

- Methodological Answer : Combine metabolomic (LC-MS) and proteomic (mass spectrometry) datasets from adrenal tissue cultures treated with 6β-Hydroxycortisone. Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify crosstalk with androgen or mineralocorticoid synthesis. Validate findings via CRISPR-Cas9 knockdown of candidate genes .

Methodological Frameworks

Q. What statistical frameworks are suitable for dose-response relationships involving 6β-Hydroxycortisone?

- Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) to handle sparse sampling data in clinical trials. For in vitro studies, use Hill equation fitting to estimate EC₅₀ values. Sensitivity analyses should address inter-individual variability in enzyme expression .

Q. How to ensure reproducibility in 6β-Hydroxycortisone biomarker studies?

- Methodological Answer : Follow ISO 15189 guidelines for analytical validation, including intra-/inter-day precision (<15% CV) and limit of quantification (LOQ) determination. Pre-publish protocols on platforms like Zenodo to enhance transparency. Use standardized reporting formats (e.g., STROBE) for observational studies .

Data Interpretation Challenges

Q. How to distinguish 6β-Hydroxycortisone’s direct effects from confounding by cortisol in transcriptional studies?

- Methodological Answer : Employ glucocorticoid receptor (GR) antagonists (e.g., mifepristone) in cell-based assays to isolate 6β-Hydroxycortisone-specific effects. Use chromatin immunoprecipitation (ChIP-seq) to compare GR binding patterns under cortisol vs. 6β-Hydroxycortisone treatment .

Q. What strategies mitigate bias in retrospective analyses of 6β-Hydroxycortisone clinical data?

- Methodological Answer : Implement propensity score matching to balance covariates (e.g., age, comorbidities) between exposure groups. Use multiple imputation for missing data, and perform sensitivity analyses to test robustness against unmeasured confounders .

Ethical and Reporting Standards

Q. How to align 6β-Hydroxycortisone research with ethical guidelines for human studies?

- Methodological Answer : Obtain informed consent for biospecimen banking, specifying potential future uses. Anonymize data using unique identifiers and comply with GDPR/HIPAA. Report adverse events per CONSORT-EHEALTH standards, including protocol deviations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.